

ASP-4058 Hydrochloride and Fingolimod: A Comparative Analysis in EAE Models

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Compound of Interest		
Compound Name:	ASP-4058 hydrochloride	
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Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of **ASP-4058 hydrochloride** and fingolimod, focusing on their performance in Experimental Autoimmune Encephalomyelitis (EAE) models, a common preclinical model for multiple sclerosis.

Introduction

Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapeutic for relapsing-remitting multiple sclerosis.[1] Its mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate, which then acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system (CNS).[2][3] **ASP-4058 hydrochloride** is a newer, orally active S1P receptor agonist that selectively targets S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[4][5][6][7] This selectivity is proposed to offer a more favorable safety profile, particularly concerning the bradycardia associated with fingolimod, which is linked to S1P3 receptor activation.[4]

Mechanism of Action

Both **ASP-4058 hydrochloride** and fingolimod exert their immunomodulatory effects by modulating S1P receptors. However, their receptor selectivity differs significantly.

Fingolimod: Following oral administration, fingolimod is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.[2][8] Fingolimod-phosphate is a non-selective



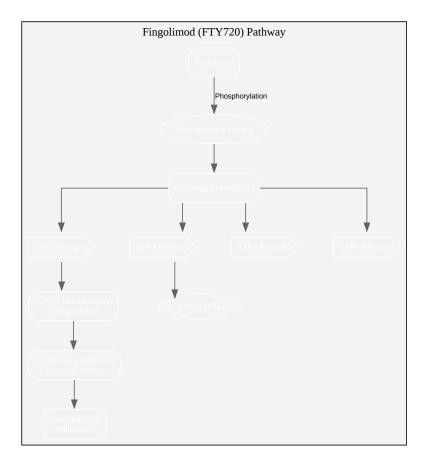


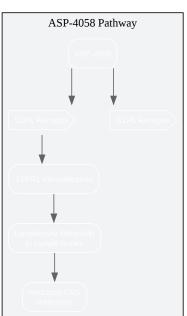


agonist for four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2] Its therapeutic effect in EAE and multiple sclerosis is primarily attributed to its action on S1P1 on lymphocytes.[2] Binding of fingolimod-phosphate to S1P1 leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[2][9] This results in a reversible reduction of circulating lymphocytes, thereby limiting the autoimmune attack on the CNS.[2][3]

ASP-4058 Hydrochloride: ASP-4058 is a selective agonist for S1P1 and S1P5.[4][5][6][7] By selectively targeting S1P1, it achieves a similar immunomodulatory effect to fingolimod by promoting lymphocyte retention in secondary lymphoid organs.[4] The selectivity against the S1P3 receptor is hypothesized to reduce the risk of adverse cardiovascular effects like bradycardia, a known side effect of fingolimod.[4]







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Caption: Signaling pathways of Fingolimod and ASP-4058.

Comparative Efficacy in EAE Models



Studies in rodent EAE models have demonstrated the efficacy of both **ASP-4058 hydrochloride** and fingolimod in ameliorating disease severity.

Prophylactic Treatment in Rat Acute Monophasic EAE

In a study using a rat model of acute monophasic EAE, both ASP-4058 and fingolimod were administered prophylactically.[4] The results demonstrated a dose-dependent reduction in the clinical EAE score for both compounds.[4]

Treatment Group	Dose (mg/kg)	Mean Cumulative Clinical Score (Day 0-21)	Mean Maximum Clinical Score
Vehicle	-	15.5 ± 0.619	2.5
ASP-4058	0.03	15.5 ± 1.48	2.5
0.1	9.50 ± 2.17	2.0	
0.3	1.17 ± 1.17	0.5	_
Fingolimod	0.03	11.5 ± 1.65	2.0
0.1	0.83 ± 0.65	0.5**	_
0.3	0.0 ± 0.0	0.0**	

^{*}Data presented as mean \pm S.E. *P<0.05, **P<0.01, **P<0.001 compared with vehicle-treated group. Data extracted from a study by Yamamoto et al., 2014.[4][10]

Therapeutic Treatment in Mouse Relapsing-Remitting EAE

In a mouse model of relapsing-remitting EAE, therapeutic administration of ASP-4058 also showed a significant reduction in clinical scores, preventing disease relapse.[4]



Treatment Group	Dose (mg/kg)	Mean Cumulative Clinical Score (Day 18-45)
Vehicle	-	35.6 ± 4.29
ASP-4058	0.1	16.5 ± 3.99*
0.3	7.40 ± 2.45**	

^{*}Data presented as mean \pm S.E. P<0.05, **P<0.01 compared with vehicle-treated group. Data extracted from a study by Yamamoto et al., 2014.[4]

Experimental Protocols Acute Monophasic EAE in Lewis Rats

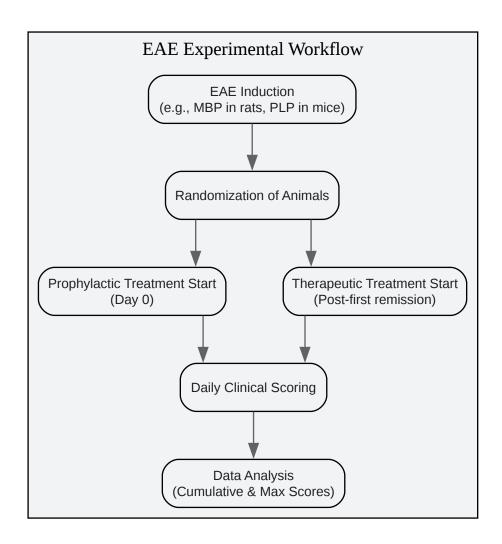
- Induction: Female Lewis rats are immunized with an emulsion of myelin basic protein (MBP)
 and complete Freund's adjuvant (CFA).[4]
- Drug Administration: ASP-4058, fingolimod, or vehicle (e.g., 0.5% methylcellulose) is administered orally once daily, starting from the day of immunization for prophylactic studies.
 [10]
- Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is normal, 1 is tail limpness, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund.[11]
- Outcome Measures: Key endpoints include the daily clinical score, maximum clinical score, and cumulative clinical score.[4][10]

Relapsing-Remitting EAE in SJL/J Mice

- Induction: Female SJL/J mice are immunized with an emulsion of proteolipid protein (PLP) peptide and CFA.
- Drug Administration: For therapeutic studies, oral administration of ASP-4058 or vehicle begins after the first remission of clinical signs.
- Clinical Scoring: Mice are scored daily for clinical signs of EAE, similar to the rat model.



 Outcome Measures: The primary outcome is the clinical score, with a focus on preventing relapse.



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